molecular formula C10H9NO5 B8794287 4,6-Dimethoxyisatoic anhydride

4,6-Dimethoxyisatoic anhydride

Cat. No.: B8794287
M. Wt: 223.18 g/mol
InChI Key: UZEFANXQRVBAGI-UHFFFAOYSA-N
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Description

Contextual Significance within Isatoic Anhydride (B1165640) Chemistry

Isatoic anhydrides, formally known as 2H-3,1-benzoxazine-2,4(1H)-diones, are a well-established class of heterocyclic compounds that have garnered considerable attention in organic synthesis. acs.orgwikipedia.org Their importance stems from their utility as precursors to a wide array of heterocyclic systems, particularly quinazolines and quinazolinones, which are prevalent motifs in many biologically active compounds. acs.orgresearchgate.net The reactivity of the isatoic anhydride core is characterized by its susceptibility to nucleophilic attack, which can lead to ring-opening and subsequent transformations. wikipedia.orgsmolecule.com

The significance of 4,6-dimethoxyisatoic anhydride lies in its role as a functionalized analogue of the parent isatoic anhydride. The introduction of two methoxy (B1213986) groups at the 4- and 6-positions of the benzene (B151609) ring has a notable influence on the electronic properties of the molecule, which in turn can affect its reactivity. smolecule.com These electron-donating methoxy groups can impact the electrophilicity of the carbonyl carbons within the heterocyclic ring, potentially modulating the rate and outcome of reactions with nucleophiles.

Moreover, the presence of the dimethoxy substitution pattern provides a strategic advantage in the synthesis of specifically substituted target molecules. By incorporating the desired substitution at an early stage in the synthetic sequence, the use of this compound allows for a more direct and efficient route to complex products. This is particularly evident in its application as a key intermediate in the synthesis of pharmacologically relevant compounds. For instance, this compound is a direct precursor to 2-amino-4,6-dimethoxybenzamide (B1287547), a valuable intermediate in the development of new cardiovascular agents. google.com The compound's unique structure and reactivity make it a valuable tool in medicinal chemistry and drug discovery research. guidechem.com

Historical Trajectories in the Chemical Synthesis and Reactivity of Isatoic Anhydrides

The history of isatoic anhydride chemistry dates back to the late 19th century. The parent compound, isatoic anhydride, was first prepared through the reaction of anthranilic acid with phosgene (B1210022). wikipedia.org Another early method involved the reaction of anthranilic acid with ethyl chloroformate. sciencemadness.org Over the years, various synthetic routes to isatoic anhydrides have been developed, including the oxidation of isatins. google.com

The synthesis of substituted isatoic anhydrides, such as the 4,6-dimethoxy derivative, generally follows the established methods for the parent compound. The most common approach involves the reaction of the corresponding substituted anthranilic acid with phosgene or a phosgene equivalent. google.comsciencemadness.org In the case of this compound, the starting material is 4,6-dimethoxyanthranilic acid. google.combu.edu.eg This reaction proceeds via the formation of an intermediate N-carboxyanhydride, which then cyclizes to form the stable isatoic anhydride ring system.

The reactivity of isatoic anhydrides has been extensively studied, with a primary focus on their reactions with nucleophiles. wikipedia.org These reactions typically involve the nucleophilic attack at one of the carbonyl carbons of the anhydride moiety, leading to the opening of the heterocyclic ring. The resulting intermediate can then undergo further reactions, such as decarboxylation, to generate a variety of products. For example, hydrolysis of isatoic anhydride yields anthranilic acid and carbon dioxide, while alcoholysis provides the corresponding anthranilate esters. wikipedia.org

The reaction of isatoic anhydrides with amines is of particular importance as it provides a facile route to a diverse range of N-substituted anthranilamides and, through subsequent cyclization reactions, to various heterocyclic systems. This reactivity has been widely exploited in the synthesis of quinazolinones and other related pharmacologically active compounds. acs.orgorgchemres.org The specific substitution pattern of the isatoic anhydride, as in the case of this compound, allows for the regioselective synthesis of substituted heterocycles, highlighting the importance of these building blocks in modern organic and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

5,7-dimethoxy-1H-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C10H9NO5/c1-14-5-3-6-8(7(4-5)15-2)9(12)16-10(13)11-6/h3-4H,1-2H3,(H,11,13)

InChI Key

UZEFANXQRVBAGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)OC(=O)N2

Origin of Product

United States

Synthetic Methodologies for 4,6 Dimethoxyisatoic Anhydride

Established Preparation Routes from Substituted Anthranilic Acid Precursors

The cyclization of 4,6-dimethoxyanthranilic acid is the cornerstone for the synthesis of 4,6-dimethoxyisatoic anhydride (B1165640). This is typically accomplished through the use of carbonylating agents that react with the amino and carboxylic acid functionalities of the anthranilic acid precursor.

Phosgene-Mediated Cyclization Protocols

The reaction of 4,6-dimethoxyanthranilic acid with phosgene (B1210022) represents a well-established, albeit hazardous, method for the synthesis of 4,6-dimethoxyisatoic anhydride. google.comsmolecule.com This protocol is analogous to the general synthesis of isatoic anhydrides from their corresponding anthranilic acid precursors. google.com The reaction involves passing gaseous phosgene into a solution or suspension of the anthranilic acid derivative. The phosgene acts as a dehydrating and carbonylating agent, leading to the formation of the cyclic anhydride.

The general reaction conditions, adapted from established procedures for similar isatoic anhydrides, would involve dissolving or suspending 4,6-dimethoxyanthranilic acid in an inert solvent, such as toluene (B28343) or an aqueous/organic biphasic system. The introduction of phosgene gas then initiates the cyclization. The reaction temperature and pH are critical parameters that need to be controlled to ensure efficient conversion and minimize side reactions.

Table 1: Representative Conditions for Phosgene-Mediated Synthesis

ParameterValue/Condition
Starting Material 4,6-Dimethoxyanthranilic acid
Reagent Phosgene (gas)
Solvent Toluene, Tetrahydrofuran (B95107), or aqueous biphasic systems
Temperature Typically maintained between 0°C and 40°C
pH Control Adjusted to a range of 2-10, often with an aqueous base

Triphosgene-Mediated Cyclization Protocols

Due to the extreme toxicity of phosgene gas, triphosgene (B27547) (bis(trichloromethyl) carbonate) has emerged as a safer and more convenient solid substitute. nih.gov It has been successfully employed in the synthesis of a variety of isatoic anhydrides from their corresponding anthranilic acids. nih.govusm.eduresearchgate.net The reaction is typically carried out by treating the substituted anthranilic acid with triphosgene in an appropriate organic solvent, often in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

In a typical procedure, 4,6-dimethoxyanthranilic acid would be dissolved or suspended in a solvent like tetrahydrofuran (THF). Triphosgene is then added, often portion-wise, to control the reaction rate. The reaction can be performed at room temperature or with gentle heating to drive it to completion. usm.edugoogle.com This method generally provides high yields of the desired isatoic anhydride with simpler handling procedures compared to using phosgene. google.com

Table 2: Representative Conditions for Triphosgene-Mediated Synthesis

ParameterValue/Condition
Starting Material 4,6-Dimethoxyanthranilic acid
Reagent Triphosgene (solid)
Solvent Tetrahydrofuran (THF), Dioxane
Base (optional) Triethylamine, Pyridine (to scavenge HCl)
Temperature Room temperature to reflux (e.g., 70°C in THF) google.com
Reaction Time Typically 1-6 hours usm.edugoogle.com

Alternative Synthetic Strategies for Enhanced Efficiency

Contemporary Advancements in this compound Synthesis

Modern synthetic chemistry continually seeks to improve upon existing methods through advancements such as flow chemistry, novel catalytic systems, and greener reaction media. Flow chemistry, for instance, offers potential advantages for handling hazardous reagents like phosgene more safely on a continuous basis. While these advanced techniques have been applied to the synthesis of various heterocyclic compounds, their specific application to the production of this compound has not been extensively documented in publicly available research. Future work in this area could focus on adapting these contemporary methodologies to provide more efficient, scalable, and sustainable synthetic pathways.

Reactivity Profiles and Mechanistic Pathways of 4,6 Dimethoxyisatoic Anhydride

Nucleophilic Acyl Substitution Reactions

4,6-Dimethoxyisatoic anhydride (B1165640), like other isatoic anhydrides, is characterized by its anhydride functional group, which makes it susceptible to nucleophilic acyl substitution reactions. smolecule.commasterorganicchemistry.compressbooks.publibretexts.org This class of reactions involves the attack of a nucleophile on one of the carbonyl carbons of the anhydride ring, leading to the opening of the ring and the formation of a new acyl compound. libretexts.orgyoutube.com The general mechanism proceeds through a tetrahedral intermediate. pressbooks.pubyoutube.com The reactivity of the anhydride is enhanced by the presence of two carbonyl groups, which increases the electrophilicity of the carbonyl carbons.

Aminolysis for Amide Formation

The reaction of 4,6-dimethoxyisatoic anhydride with amines, a process known as aminolysis, results in the formation of 2-amino-4,6-dimethoxybenzamides. smolecule.com This reaction is a classic example of nucleophilic acyl substitution where the amine acts as the nucleophile. youtube.comyoutube.com The process typically requires two equivalents of the amine; the first acts as the nucleophile to open the anhydride ring, and the second acts as a base to neutralize the resulting carboxylic acid, driving the reaction to completion. youtube.com

The general mechanism for the aminolysis of an acid anhydride involves the nucleophilic attack of the amine on a carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, with the carboxylate acting as a leaving group, to form a protonated amide. A subsequent proton transfer to a second molecule of the amine yields the final neutral amide product and an ammonium (B1175870) carboxylate salt. youtube.com

Table 1: Examples of Amide Formation from this compound

Amine ReactantProductReference
Ammonia (B1221849)2-Amino-4,6-dimethoxybenzamide (B1287547) smolecule.com

Note: This table is illustrative. Specific reaction conditions and yields can be found in the cited literature.

Alcoholysis for Ester Formation

When this compound is treated with an alcohol in a reaction known as alcoholysis, the anhydride ring is opened to form the corresponding 2-amino-4,6-dimethoxybenzoate ester. smolecule.comyoutube.com In this nucleophilic acyl substitution, the alcohol serves as the nucleophile. The reaction can be catalyzed by either acid or base, although it can also proceed under neutral conditions, albeit at a slower rate. youtube.com

The mechanism of alcoholysis is analogous to aminolysis and hydrolysis. The alcohol attacks a carbonyl carbon, leading to a tetrahedral intermediate which then collapses, eliminating the carboxylate leaving group and forming a protonated ester. A final deprotonation step, often by another molecule of the alcohol or a weak base, yields the neutral ester product. youtube.com

Hydrolysis to Corresponding Anthranilic Acids

In the presence of water, this compound undergoes hydrolysis to yield 2-amino-4,6-dimethoxybenzoic acid. smolecule.comdoubtnut.com This reaction is a fundamental characteristic of acid anhydrides. youtube.comdoubtnut.com The hydrolysis can occur under neutral, acidic, or basic conditions. youtube.cometsu.edu Under neutral conditions, the reaction is typically slower than under catalyzed conditions. youtube.com

The mechanism involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, expelling a carboxylate as the leaving group and forming a protonated carboxylic acid. A final proton transfer to a water molecule results in the formation of the neutral anthranilic acid product. youtube.com The hydrolysis of anhydrides is generally a facile process due to the good leaving group ability of the carboxylate anion. youtube.com

Intramolecular and Intermolecular Cyclization Reactions

This compound is a valuable precursor in various cyclization reactions to form heterocyclic compounds. smolecule.com These reactions can be either intramolecular or intermolecular in nature. For instance, it can be used in the synthesis of quinazolinones through multi-component reactions. frontiersin.org In such reactions, the isatoic anhydride can undergo a decarboxylative process to generate a reactive intermediate that then participates in cyclization with other reactants. frontiersin.org The specific pathway and resulting product depend on the reaction partners and conditions employed. For example, in the presence of certain electrophiles, 3-amino-4-methylpyridines can undergo an electrophilic [4+1]-cyclization, a reaction type that highlights the versatility of such precursors in forming ring structures. chemrxiv.org

Chemoselective Transformations of the Anhydride Moiety

The anhydride moiety of this compound allows for chemoselective transformations. The two carbonyl groups within the anhydride ring exhibit different reactivities, which can be exploited for selective reactions. The introduction of electron-withdrawing or electron-donating groups on the aromatic ring can influence this chemoselectivity. tcichemicals.com For example, in reactions with nucleophiles, the attack can preferentially occur at one of the two carbonyl carbons depending on steric and electronic factors. This chemoselectivity is crucial in synthetic chemistry for achieving desired products with high efficiency. tcichemicals.com

Electronic and Steric Influence of Methoxy (B1213986) Substituents on Reactivity

The two methoxy groups at the 4- and 6-positions of the benzene (B151609) ring have a significant electronic influence on the reactivity of this compound. Methoxy groups are electron-donating through resonance, which increases the electron density of the aromatic ring. acs.org This increased electron density can affect the electrophilicity of the carbonyl carbons. Generally, electron-donating groups can decrease the reactivity of the anhydride towards nucleophilic attack compared to unsubstituted or electron-withdrawn isatoic anhydrides. nih.gov

Strategic Applications of 4,6 Dimethoxyisatoic Anhydride As a Chemical Building Block

Pivotal Role in the Synthesis of Benzamide (B126) Derivatives

4,6-Dimethoxyisatoic anhydride (B1165640) serves as a crucial intermediate in the synthesis of various benzamide derivatives. These derivatives are significant in the development of therapeutic drugs and other commercially valuable chemical compounds.

Direct Precursor to 2-Amino-4,6-dimethoxybenzamide (B1287547)

One of the primary applications of 4,6-dimethoxyisatoic anhydride is its role as a direct precursor in the production of 2-amino-4,6-dimethoxybenzamide. google.com This conversion is a key step in the synthesis of several important molecules. Historically, this compound is prepared through the reaction of 4,6-dimethoxyanthranilic acid with phosgene (B1210022). google.comsmolecule.com The resulting anhydride can then be treated with ammonia (B1221849) to yield 2-amino-4,6-dimethoxybenzamide. smolecule.com

2-Amino-4,6-dimethoxybenzamide is a valuable intermediate for the synthesis of various pharmaceutical agents. google.com For instance, it has been utilized in the creation of oxamic acid derivatives aimed at preventing hypersensitivity in allergic reactions and as an intermediate for new cardiovascular agents. google.com

Table 1: Synthesis of 2-Amino-4,6-dimethoxybenzamide

Starting Material Reagent(s) Product Reference(s)
4,6-Dimethoxyanthranilic acid Phosgene This compound google.com, smolecule.com

Subsequent Transformations in Multi-Step Organic Syntheses

The utility of this compound extends beyond its direct conversion to 2-amino-4,6-dimethoxybenzamide. This anhydride is a versatile building block in multi-step organic syntheses, which are essential for creating complex molecules. gctlc.orgsyrris.jp The reactivity of the anhydride allows for various transformations, enabling the construction of diverse molecular architectures. For instance, multi-step synthesis strategies are crucial for preparing complex organic compounds where functional groups need to be protected and deprotected at various stages. youtube.com

Contributions to the Construction of Complex Heterocyclic Scaffolds

Isatoic anhydrides, including this compound, are recognized as versatile intermediates for the synthesis of a wide array of heterocyclic scaffolds. researchgate.net These scaffolds are fundamental components of many biologically active molecules. The reaction of isatoic anhydrides with various nucleophiles leads to the formation of diverse heterocyclic systems. For example, the condensation of isatoic anhydrides with 1,2-phenylenediamines can yield substituted benzimidazole (B57391) derivatives. researchgate.net

Quinazolinones, another important class of heterocyclic compounds, can be synthesized from isatoic anhydride derivatives. orientjchem.orgderpharmachemica.com These compounds have shown potential in various medicinal applications. The general reactivity of isatoic anhydrides allows for their use in creating complex, biologically relevant compounds. researchgate.net

Utilization in the Introduction of Dimethoxy-Substituted Aromatic Moieties

This compound is a key reagent for introducing the 4,6-dimethoxy-substituted aromatic moiety into a target molecule. This is particularly important in medicinal chemistry, where the substitution pattern on an aromatic ring can significantly influence the biological activity of a compound. The dimethoxy substitution can affect properties such as binding affinity to biological targets and metabolic stability.

For example, in the synthesis of N-substituted benzamide derivatives, the core aromatic structure provided by a precursor like this compound is crucial for the final compound's activity. researchgate.netnih.gov The presence and position of the methoxy (B1213986) groups can be a determining factor in the therapeutic potential of the synthesized molecules.

Specialized Applications in Polymer and Material Science Research (from a chemical synthesis perspective)

While the primary applications of this compound are in the synthesis of small organic molecules, the broader class of anhydrides finds use in polymer and material science. Anhydrides can be used as monomers or modifying agents in polymerization reactions. For instance, maleic anhydride is widely used to modify polymeric materials, enhancing properties like adhesion and thermal stability. coacechem.com

In the context of bio-based polymers, anhydrides have been used to modify materials like acrylated epoxidized soybean oil to create thermosetting resins with improved mechanical properties. scirp.org Although specific research detailing the use of this compound in polymer science is not prevalent, its chemical nature as an anhydride suggests potential for similar applications, such as acting as a comonomer or a cross-linking agent to introduce specific functionalities into a polymer chain. The depolymerization of certain polymers, like Nylon 6, can also be achieved using anhydrides such as acetic anhydride. researchgate.net

Investigation of Structural Analogues and Positional Isomers of Dimethoxyisatoic Anhydrides

Comparative Synthesis and Reactivity of Positional Isomers (e.g., 4,5-Dimethoxyisatoic Anhydride)

The synthesis of dimethoxyisatoic anhydride (B1165640) isomers typically begins with the corresponding substituted anthranilic acids. beilstein-journals.org The cyclization to form the anhydride ring is a key step, often achieved through the use of phosgene (B1210022) or its safer solid equivalent, triphosgene (B27547). beilstein-journals.orggoogle.com

For 4,6-Dimethoxyisatoic anhydride , the synthesis involves the reaction of 4,6-dimethoxyanthranilic acid with phosgene. google.com This process converts the amino and carboxylic acid functionalities of the precursor into the characteristic heterocyclic ring of the isatoic anhydride.

Conversely, 4,5-Dimethoxyisatoic anhydride (also known as 6,7-dimethoxy-1H-3,1-benzoxazine-2,4(1H)-dione) is prepared by treating 2-amino-4,5-dimethoxybenzoic acid with triphosgene, which yields the anhydride with high efficiency. smolecule.comrsc.org

The general synthetic approach is outlined below:

Table 1: Comparative Synthesis of Dimethoxyisatoic Anhydride Isomers
Isomer Starting Material Reagent Reference
This compound 4,6-Dimethoxyanthranilic acid Phosgene google.com

| 4,5-Dimethoxyisatoic anhydride | 2-Amino-4,5-dimethoxybenzoic acid | Triphosgene | smolecule.com |

The reactivity of isatoic anhydrides is dominated by the chemistry of the heterocyclic ring, which contains two electrophilic carbonyl carbons. These sites are susceptible to nucleophilic attack, which typically results in the opening of the anhydride ring. researchgate.net This reactivity makes them versatile intermediates in organic synthesis. guidechem.com

Both 4,6- and 4,5-dimethoxyisatoic anhydride undergo nucleophilic acyl substitution reactions with various nucleophiles. google.comsmolecule.com For example, reaction with ammonia (B1221849) or amines leads to the formation of the corresponding anthranilamides. A notable application of this is the preparation of 2-amino-4,6-dimethoxybenzamide (B1287547) from this compound, a valuable intermediate for pharmaceutical agents. google.comgoogle.com Similarly, 4,5-dimethoxyisatoic anhydride reacts with nucleophiles to form amides or esters. smolecule.com While direct comparative kinetic studies are not widely reported, the position of the electron-donating methoxy (B1213986) groups is expected to modulate the electrophilicity of the carbonyl carbons, thus subtly influencing reaction rates with nucleophiles.

Table 2: Comparative Reactivity of Dimethoxyisatoic Anhydride Isomers

Isomer Reaction Type Reactant Product Type Application/Example Reference
This compound Nucleophilic Acyl Substitution Ammonia Anthranilamide Synthesis of 2-amino-4,6-dimethoxybenzamide google.com
4,5-Dimethoxyisatoic anhydride Nucleophilic Acyl Substitution Nucleophiles (e.g., amines, alcohols) Amides, Esters General synthetic intermediate smolecule.com
4,5-Dimethoxyisatoic anhydride Hydrolysis Water 2-Amino-4,5-dimethoxybenzoic acid Reversion to starting acid smolecule.com
Substituted Isatoic Anhydrides Cyclocondensation Enolates (e.g., sodium enolate of ethyl acetoacetate) Quinolines Synthesis of substituted quinoline (B57606) derivatives beilstein-journals.org

Design and Chemical Reactivity of Modified this compound Structures

Modifications to the core this compound structure, particularly at the N-1 position, create new scaffolds with altered reactivity and synthetic potential. N-alkylation is a common modification used to introduce functional groups and prevent unwanted side reactions at the nitrogen atom. nih.gov

The synthesis of N-substituted isatoic anhydrides can be achieved by first forming the N-sodio derivative with a strong base like sodium hydride, followed by reaction with an alkylating agent such as an alkyl halide. nih.gov This approach has been used to prepare a variety of N-alkylated and N-benzylated isatoic anhydrides. nih.gov

These N-substituted structures serve as crucial building blocks for more complex heterocyclic systems. For example, N-methylated isatoic anhydrides are key intermediates in the synthesis of acridone (B373769) alkaloids. researchgate.net The reaction of a substituted N-methylisatoic anhydride with the lithium enolate of a cyclohexenone derivative can produce 10-substituted-9-acridanones, which are precursors to the final alkaloid products. researchgate.net This demonstrates how a simple modification like N-methylation unlocks new pathways for chemical synthesis.

Table 3: Reactivity of Modified Isatoic Anhydride Structures

Structural Modification Synthetic Method Modified Reactivity / Application Reference
N-Alkylation / N-Benzylation Reaction with alkyl/benzyl halides in the presence of a base (e.g., NaH). Serves as a key building block for N-substituted heterocycles. nih.gov
N-Methylation Reaction of the N-sodio derivative with a methylating agent. Used in the synthesis of acridone alkaloids via reaction with lithium enolates. researchgate.net

Structure-Reactivity Relationship Studies within Isatoic Anhydride Frameworks

The chemical behavior of the isatoic anhydride framework is intrinsically linked to its structure and the electronic nature of its substituents. Theoretical and experimental studies have elucidated these relationships, providing a predictive understanding of reactivity. researchgate.net

The primary sites for nucleophilic attack are the two carbonyl carbons of the heterocyclic ring (C-2 and C-4). researchgate.net The electrophilicity of these carbons is modulated by substituents on the fused benzene (B151609) ring. Electron-withdrawing groups (such as nitro or halo groups) increase the electrophilicity of the carbonyl centers, making the anhydride more reactive towards nucleophiles. Conversely, electron-donating groups (such as the methoxy groups in the title compound) decrease the electrophilicity, potentially slowing the rate of nucleophilic attack.

The nitrogen atom (N-1) and certain positions on the benzene ring (e.g., C-8, ortho to the N-1 amide) are the most nucleophilic sites and are thus susceptible to electrophilic attack. researchgate.net This dual reactivity allows for functionalization of both the heterocyclic and benzenic moieties of the molecule.

Structure-reactivity studies show that a wide range of substituted isatoic anhydrides can be used to synthesize other heterocyclic systems. For instance, the reaction of various isatoic anhydrides (with both electron-donating and electron-withdrawing substituents) with the sodium enolate of ethyl acetoacetate (B1235776) successfully produces substituted quinoline derivatives, demonstrating the robustness of this reaction across different electronic environments. beilstein-journals.org This highlights how the core reactivity of the isatoic anhydride is maintained, while being subtly tuned by its substituents.

Table 4: Influence of Substituents on Isatoic Anhydride Reactivity

Substituent Type on Benzene Ring Effect on Carbonyl Carbons Predicted Impact on Reactivity Towards Nucleophiles Reference
Electron-Donating Groups (e.g., -OCH₃, -CH₃) Decrease electrophilicity Decreased reaction rate researchgate.net
Electron-Withdrawing Groups (e.g., -NO₂, -Cl, -Br) Increase electrophilicity Increased reaction rate beilstein-journals.orgresearchgate.net

Advanced Mechanistic and Computational Studies of 4,6 Dimethoxyisatoic Anhydride Reactivity

Elucidation of Reaction Mechanisms via Experimental Techniques

The elucidation of reaction mechanisms for isatoic anhydrides involves a combination of spectroscopic and analytical techniques to identify intermediates, transition states, and final products.

Spectroscopic Monitoring: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying these reactions. For instance, ¹H and ³¹P NMR have been used to observe the formation of acyclic intermediates in the reaction of phthalic anhydride (B1165640) with stabilized phosphoranes. sci-hub.se These intermediates can be trapped and, in some cases, isolated at low temperatures, providing direct evidence for the reaction pathway. sci-hub.se For 4,6-dimethoxyisatoic anhydride, ¹H NMR would be crucial for tracking the disappearance of reactant signals and the appearance of product signals, such as those of the quinazolinones that are often synthesized from it. conicet.gov.arresearchgate.net

Trapping Experiments: Chemical trapping of transient intermediates is a classic method for mechanism elucidation. In the reaction of isatoic anhydride with the enolate of ethyl acetoacetate (B1235776) to form quinolines, a plausible mechanism involves the initial nucleophilic attack at the more electrophilic carbonyl, followed by ring-opening, decarboxylation, and subsequent cyclization. beilstein-journals.org Each step of this proposed pathway could be investigated for the 4,6-dimethoxy derivative by introducing specific reagents designed to react with and trap the proposed intermediates, such as the acyclic N-acylanthranilate.

Structural Confirmation: X-ray crystallography provides definitive structural confirmation of reaction products, which is essential for verifying proposed reaction pathways. The precise stereochemistry and regiochemistry of complex molecules derived from isatoic anhydride reactions are routinely confirmed using this method. nih.gov

The reaction of isatoic anhydride with primary amines and aldehydes, a common route to quinazolinones, is understood to proceed via nucleophilic attack of the amine on the carbonyl group, leading to ring-opening and decarboxylation, followed by cyclization. researchgate.netresearchgate.net Experimental studies for the 4,6-dimethoxy derivative would focus on how the electron-donating methoxy (B1213986) groups affect the rates of these individual steps.

Kinetic Analyses of Key Chemical Transformations

Kinetic studies on the hydrolysis of other anhydrides, such as acetic anhydride, have been performed using techniques like calorimetry to determine kinetic parameters. researchgate.net Such an analysis for this compound would provide precise values for its reactivity.

Table 1: Illustrative Kinetic Parameters for Acetic Anhydride Hydrolysis This table demonstrates the type of data obtained from a kinetic analysis. A similar study on this compound would be necessary to determine its specific reaction kinetics.

ParameterValueConditionsSource
Activation Energy (Ea)12.0 ± 2.4 kcal/molHydrolysis researchgate.net
Pre-exponential Factor (ln k₀)11.56 ± 1.47 s⁻¹Hydrolysis researchgate.net
Order of ReactionFirst-orderHydrolysis researchgate.net

Theoretical and Computational Chemistry Approaches

Computational chemistry is a powerful tool for investigating reaction mechanisms, predicting reactivity, and complementing experimental findings.

Density Functional Theory (DFT) is widely used to study the electronic structure and reactivity of isatoic anhydride and its derivatives. researchgate.netresearchgate.net These calculations provide insights into how substituents modulate the reactivity of the molecule.

Reactivity Indices: DFT is used to calculate global and local reactivity descriptors based on conceptual DFT, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). researchgate.net Local reactivity, indicating the most probable sites for nucleophilic or electrophilic attack, is determined using Fukui functions. researchgate.net For isatoic anhydride, studies confirm that the C2 carbonyl carbon is the most susceptible site for a nucleophilic attack. researchgate.net For this compound, DFT calculations would quantify the electronic impact of the methoxy groups on these reactivity indices.

Mechanism and Energetics: DFT is also employed to map the potential energy surface of a reaction, allowing for the calculation of activation barriers and reaction energies for proposed mechanistic pathways. nih.gov For instance, the mechanism of DMAP-catalyzed acetylation by acetic anhydride has been thoroughly studied using DFT, confirming that the reaction proceeds via a nucleophilic catalysis pathway involving an acetylpyridinium ion pair. nih.gov A similar approach could be used to model the reaction of this compound with various nucleophiles.

Table 2: Example of Calculated Global Reactivity Indices for Substituted Isatoic Anhydrides (Gas Phase) This table illustrates how DFT calculations can be used to compare the reactivity of different derivatives. Data is derived from studies on various substituted isatoic anhydrides.

Substituent (at C8)Chemical Potential (μ) (eV)Hardness (η) (eV)Electrophilicity (ω) (eV)
-NH₂-3.782.502.86
-OH-4.222.563.48
-OCH₃-4.112.503.38
-H-4.542.534.07
-Cl-4.712.484.47
-NO₂-5.582.536.16
(Data adapted from related studies on substituted isatoic anhydrides for illustrative purposes) researchgate.net

Molecular Dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing insights into structural dynamics and intermolecular interactions. While less common for studying the bond-breaking/forming events of typical organic reactions (which often require quantum mechanics), MD has been applied to isatoic anhydride derivatives in biological contexts.

Specifically, MD simulations have been used to investigate the interplay between RNA flexibility and SHAPE (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension) reagents like N-methylisatoic anhydride (NMIA). sissa.itnih.govacs.org These simulations reveal how the reagent binds to the RNA, often through stacking interactions, and how the local dynamics of the RNA structure influence its reactivity toward acylation. nih.govacs.org This demonstrates that MD is a valuable tool for understanding the chemical processes of isatoic anhydrides in complex biological environments.

For synthetic reactions, reactive MD simulations, which use force fields that allow for the formation and breaking of chemical bonds, are an emerging area. nih.gov Such simulations could, in principle, be applied to model reactions of this compound on a larger scale than is feasible with pure QM methods, although this application has not yet been reported for this specific class of compounds.

Predictive models aim to correlate molecular structure with reactivity, often using parameters derived from experimental data or computational calculations.

Hammett Equation: A cornerstone of predictive modeling in physical organic chemistry is the Hammett equation, which provides a linear free-energy relationship for substituted aromatic compounds. wikipedia.orglibretexts.org The equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted compound to the rate constant of the unsubstituted compound (k₀) through a substituent constant (σ) and a reaction constant (ρ). wikipedia.org The reactivity of this compound could be predicted using the known σ values for a methoxy group at the meta (position 6) and para (position 4) positions relative to the carboxylic acid group from which it is derived.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a statistical relationship between chemical structure and a particular activity or property. Studies have successfully correlated the Hammett constants of various substituted isatoic anhydrides with their computationally derived reactivity indices. researchgate.netresearchgate.netresearchgate.net This approach validates the predictive power of computational descriptors. 2D-QSAR models have also been developed for quinazoline (B50416) derivatives synthesized from isatoic anhydrides to predict their biological activity. conicet.gov.arnih.gov These models can guide the synthesis of new derivatives, such as those from this compound, with desired properties.

Future Trajectories and Emerging Research Areas for 4,6 Dimethoxyisatoic Anhydride

Innovations in Sustainable and Catalytic Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the synthesis of 4,6-dimethoxyisatoic anhydride (B1165640) is no exception. nih.govresearchgate.netresearchgate.netsemanticscholar.org Future research will likely focus on moving away from stoichiometric reagents and harsh reaction conditions towards more sustainable and catalytic approaches.

Microwave-Assisted and Ultrasound-Promoted Synthesis:

Energy-efficient techniques such as microwave irradiation and ultrasonication are expected to play a crucial role in the sustainable synthesis of 4,6-dimethoxyisatoic anhydride and its derivatives. researchgate.netresearchgate.netsemanticscholar.org These methods often lead to significantly reduced reaction times, increased yields, and minimized side product formation. Research in this area will likely focus on optimizing reaction parameters to maximize efficiency and scalability.

Table 1: Comparison of Conventional and Green Synthesis Methods for Isatoic Anhydrides

ParameterConventional HeatingMicrowave-Assisted SynthesisUltrasound-Promoted Synthesis
Reaction Time Hours to daysMinutesMinutes to hours
Energy Consumption HighLowModerate
Solvent Usage Often requires high-boiling, toxic solventsCan often be performed solvent-free or in green solventsOften compatible with aqueous or green solvents
Yields VariableGenerally highGenerally high
Byproducts Can be significantOften reducedOften reduced

Catalytic Approaches:

The development of novel catalytic systems represents a significant frontier in the synthesis of this compound. Research is anticipated to explore the use of transition metal catalysts, organocatalysts, and biocatalysts to facilitate the key bond-forming reactions. researchgate.net Catalytic methods offer the potential for high atom economy, selectivity, and the ability to operate under milder reaction conditions. For instance, palladium-catalyzed carbonylation reactions could provide a direct route to the isatoic anhydride core from readily available starting materials. researchgate.net

Discovery of Novel Reactivity Patterns and Undiscovered Chemical Transformations

While the fundamental reactivity of isatoic anhydrides is relatively well-understood, the influence of the 4,6-dimethoxy substitution pattern on the reactivity of the heterocyclic core remains an area ripe for exploration. The electron-donating nature of the methoxy (B1213986) groups is expected to modulate the electrophilicity of the carbonyl groups and influence the regioselectivity of nucleophilic attack. acs.org

Reactions with Novel Nucleophiles:

Future research will likely investigate the reactions of this compound with a wider range of nucleophiles beyond simple amines and alcohols. acs.org This could include reactions with organometallic reagents, carbanions, and complex heterocyclic systems, leading to the synthesis of novel molecular architectures with potential applications in medicinal chemistry and materials science.

Cycloaddition Reactions:

Isatoic anhydrides can participate in cycloaddition reactions, serving as either the diene or dienophile component. nih.govyoutube.commdpi.com The electronic properties of this compound make it an interesting candidate for exploring novel [4+2] and other cycloaddition pathways. nih.govyoutube.commdpi.com These reactions could provide access to complex polycyclic and heterocyclic systems that are otherwise difficult to synthesize. The development of stereoselective cycloaddition reactions would be a particularly valuable contribution.

Table 2: Potential Novel Reactions of this compound

Reaction TypePotential ReactantPotential Product Class
Organometallic Addition Grignard reagents, organolithiumsSubstituted anthranilamides, quinazolinones
[4+2] Cycloaddition Electron-rich dienesFused heterocyclic systems
Photochemical Reactions UV or visible lightRearranged or ring-opened products
Transition-Metal Catalyzed Cross-Coupling Boronic acids, stannanesFunctionalized quinazolinones and benzoxazinones

Integration into Flow Chemistry and Automated Synthesis Platforms

The demand for rapid and efficient synthesis of compound libraries for drug discovery and materials screening has driven the development of flow chemistry and automated synthesis platforms. nih.govuc.ptmdpi.comvapourtec.com The properties of this compound make it an ideal candidate for integration into these high-throughput technologies.

Continuous Flow Synthesis:

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the ability to perform multi-step reactions in a continuous fashion. nih.govuc.ptmdpi.com Future research will likely focus on developing robust flow-based protocols for the synthesis of this compound and its subsequent elaboration into more complex molecules. This could involve the use of packed-bed reactors containing immobilized catalysts or reagents to streamline the synthetic process.

Automated Synthesis of Compound Libraries:

The reaction of this compound with a diverse range of amines to produce a library of quinazolinone derivatives is well-suited for automation. Automated synthesis platforms can be programmed to perform a large number of reactions in parallel, significantly accelerating the discovery of new bioactive compounds or materials with desired properties.

Interdisciplinary Contributions to Advanced Organic Materials (focused on chemical architecture)

The rigid, planar structure of the benzoxazinedione core of this compound, combined with the potential for functionalization, makes it an attractive building block for the construction of advanced organic materials. nih.govresearchgate.netrsc.orgrsc.orgresearchgate.netdntb.gov.ua

Polymer Synthesis:

This compound can be used as a monomer in the synthesis of polyamides, polyimides, and other high-performance polymers. nih.gov The methoxy groups can enhance the solubility and processability of the resulting polymers, while the rigid anhydride-derived unit can impart desirable thermal and mechanical properties. Future research will likely explore the synthesis of novel copolymers and blends incorporating this compound to tailor the material properties for specific applications, such as gas separation membranes or high-temperature plastics.

Functional Dyes and Organic Electronics:

The chromophoric nature of the this compound scaffold suggests its potential use in the synthesis of functional dyes and pigments. By introducing various substituents, the absorption and emission properties of these molecules can be tuned for applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netrsc.orgrsc.orgresearchgate.netdntb.gov.ua The ability to create extended π-conjugated systems through reactions of the anhydride moiety opens up possibilities for designing novel organic semiconductors.

Table 3: Potential Applications of this compound in Advanced Materials

Material ClassPotential Role of this compoundDesired Properties
High-Performance Polymers Monomer for polyamides and polyimidesThermal stability, mechanical strength, processability
Functional Dyes Core chromophoreTunable absorption/emission, photostability
Organic Semiconductors Building block for conjugated moleculesCharge carrier mobility, appropriate energy levels
Fluorescent Sensors Fluorophore precursorSensitivity and selectivity to specific analytes

Q & A

Q. What are the common synthetic routes for preparing 4,6-Dimethoxyisatoic Anhydride?

  • Methodological Answer : A widely applicable approach involves Friedel-Crafts acylation or acetylation reactions. For example, resorcinol derivatives can undergo di-acetylation using acetic anhydride under controlled conditions (e.g., methane sulfonic acid catalyst, 50–80°C, molar ratio optimization) . Similar protocols may be adapted for this compound by substituting resorcinol with dimethoxy-substituted precursors. Characterization of intermediates via thin-layer chromatography (TLC) or HPLC is critical to monitor reaction progress .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural motifs, such as methoxy groups and anhydride rings. Infrared (FTIR) spectroscopy can identify carbonyl stretches (~1770–1820 cm⁻¹ for anhydrides) and methoxy C-O bonds (~1250 cm⁻¹). Mass spectrometry (HRMS) provides molecular weight validation. For example, maleic anhydride derivatives are routinely analyzed using these techniques .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Follow general anhydride safety guidelines: use fume hoods, wear nitrile gloves, and avoid moisture to prevent hydrolysis. Refer to analogous compounds like 4,6-Dimethoxypyrimidine, which require storage in dry, cool environments and disposal via licensed chemical waste services .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound?

  • Methodological Answer : Employ Design of Experiments (DoE) to evaluate variables such as temperature, catalyst loading, and solvent polarity. For instance, Lipozyme TL IM-catalyzed acetylation studies optimize molar ratios and temperature using response surface methodology . Kinetic studies (e.g., monitoring conversion via GC or NMR) can identify rate-limiting steps .

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